tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate
Description
tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate is a carbamate-protected aniline derivative featuring a tert-butyloxycarbonyl (Boc) group, two chlorine substituents, and an iodine atom on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical chemistry, where carbamate protecting groups are critical for masking amine functionalities during multi-step reactions. The Boc group is favored for its stability under basic and nucleophilic conditions and its selective removal under acidic conditions (e.g., trifluoroacetic acid) . The presence of halogens (Cl and I) enhances its utility in cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling further functionalization of the aromatic core.
Properties
CAS No. |
835595-19-2 |
|---|---|
Molecular Formula |
C11H12Cl2INO2 |
Molecular Weight |
388.03 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dichloro-2-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12Cl2INO2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3,(H,15,16) |
InChI Key |
NWPCQJCGQLFHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1I)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate typically involves the reaction of 4,5-dichloro-2-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the substituents. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Research Implications
The unique combination of the Boc group and halogen substituents in this compound positions it as a critical intermediate in medicinal chemistry. Its stability under diverse reaction conditions and compatibility with transition-metal catalysis make it preferable to benzyl- or dibenzyl-protected analogs. Further studies could explore its use in synthesizing iodinated bioactive molecules or as a scaffold for targeted radioligands.
Biological Activity
tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of two chlorine atoms and one iodine atom on the phenyl ring, which may contribute to its biological properties. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.
The biological activity of this compound may be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors, influencing signaling pathways related to inflammation and cancer.
Potential Targets
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other carbamate derivatives.
- Receptor Modulation : It could interact with receptors such as Toll-like receptors (TLRs), which play a crucial role in immune response.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
In Vitro Studies
In vitro assays have been conducted to assess the compound's effect on cell viability and cytokine production:
- Cell Viability Assays : Using MTT assays, researchers measured the cytotoxic effects of the compound on various cell lines. Results indicated a moderate cytotoxicity profile, suggesting that while it can induce cell death, it does not do so at extremely low concentrations.
- Cytokine Release : The compound's ability to modulate cytokine release was evaluated using murine bone marrow-derived dendritic cells (mBMDC). It was found to significantly influence the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
| Assay Type | Concentration (μM) | IL-6 Release (ng/mL) | Cell Viability (%) |
|---|---|---|---|
| MTT Assay | 5 | 6.4 ± 1.0 | 80 ± 5 |
| Cytokine Assay | 10 | 15.0 ± 2.0 | 75 ± 3 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications on the phenyl ring and carbamate group can significantly alter its potency and selectivity towards specific targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of halogen substituents (Cl and I) enhances binding affinity to target proteins.
- Functional Group Variations : Variations in the carbamate moiety can lead to differential effects on enzyme inhibition and receptor modulation.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anti-inflammatory Applications : In animal models, compounds with similar structures have shown promise in reducing inflammation markers in conditions such as arthritis.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models by inducing apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
